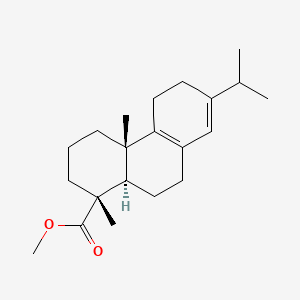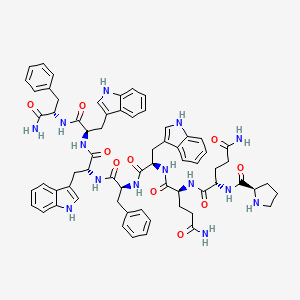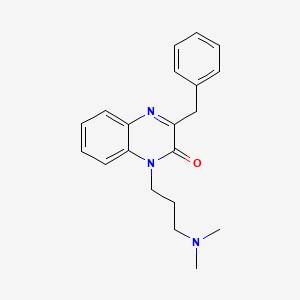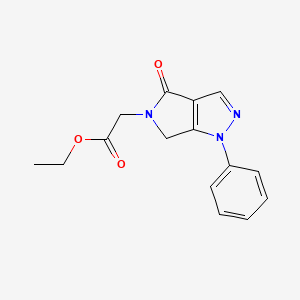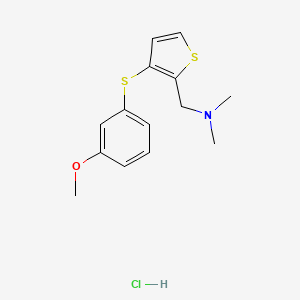
2-Thiophenemethanamine, 3-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenemethanamine, 3-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a thiophene ring, a methoxyphenyl group, and a dimethylamine moiety, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenemethanamine, 3-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxyphenyl halide reacts with a thiophene derivative.
Introduction of the Dimethylamine Group: The dimethylamine group is often introduced through reductive amination, where a ketone or aldehyde intermediate reacts with dimethylamine in the presence of a reducing agent like sodium cyanoborohydride.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be critical to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors.
Medicine
Potential medicinal applications include its use as a precursor for drug development, particularly in designing molecules that target specific biological pathways or receptors.
Industry
In the materials science industry, this compound can be used to develop new materials with specific electronic or optical properties, such as conductive polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of 2-Thiophenemethanamine, 3-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring and methoxyphenyl group can participate in π-π stacking interactions, while the dimethylamine group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Thiophenemethanamine: Lacks the methoxyphenyl and dimethylamine groups, making it less versatile in chemical reactions.
3-Methoxyphenylamine: Lacks the thiophene ring, reducing its potential for π-π stacking interactions.
N,N-Dimethylthiophenemethanamine: Lacks the methoxyphenyl group, limiting its biological activity.
Uniqueness
2-Thiophenemethanamine, 3-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
134478-61-8 |
|---|---|
Molecular Formula |
C14H18ClNOS2 |
Molecular Weight |
315.9 g/mol |
IUPAC Name |
1-[3-(3-methoxyphenyl)sulfanylthiophen-2-yl]-N,N-dimethylmethanamine;hydrochloride |
InChI |
InChI=1S/C14H17NOS2.ClH/c1-15(2)10-14-13(7-8-17-14)18-12-6-4-5-11(9-12)16-3;/h4-9H,10H2,1-3H3;1H |
InChI Key |
NBUFZNBWWXFBBC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(C=CS1)SC2=CC=CC(=C2)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-O-[2-(diethylamino)ethyl] 1-O-ethyl 2-ethyl-2-phenylbutanedioate](/img/structure/B12776278.png)



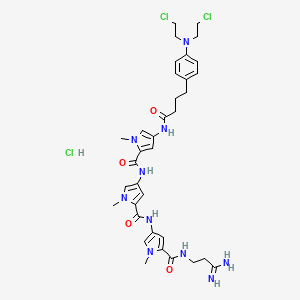

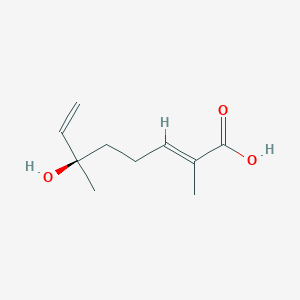
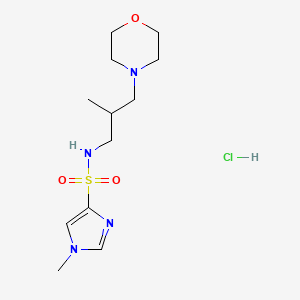
![N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;4-methylbenzenesulfonate](/img/structure/B12776338.png)
